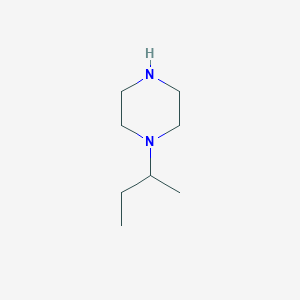

1-(2-Butyl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-butan-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-3-8(2)10-6-4-9-5-7-10/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHCLIRTNOSAPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370889 | |

| Record name | 1-(2-butyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34581-21-0 | |

| Record name | 1-(1-Methylpropyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34581-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-butyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(butan-2-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of 1-(2-Butyl)piperazine

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 1-(2-Butyl)piperazine. As of late 2025, dedicated pharmacological studies, including receptor binding affinities, in vitro functional assays, and in vivo behavioral analyses, for this particular compound are not available in the public domain. Therefore, a detailed technical guide with quantitative data, experimental protocols, and specific signaling pathways, as requested, cannot be constructed at this time.

While direct data is absent, this guide will provide a foundational understanding of the potential pharmacological landscape for this compound based on the well-established activities of the broader piperazine class of compounds. This information is intended for researchers, scientists, and drug development professionals as a starting point for potential investigation into this molecule.

The Piperazine Scaffold: A Privileged Structure in Pharmacology

The piperazine ring is a common motif in a vast array of centrally acting drugs, influencing a wide range of neurotransmitter systems. Its conformational flexibility allows it to present pharmacophoric features in a spatially defined manner, leading to interactions with various G-protein coupled receptors (GPCRs) and neurotransmitter transporters.

Postulated Mechanisms of Action for this compound

Based on its structural similarity to other known piperazine-containing psychoactive compounds, this compound could potentially exhibit activity at several key neurological targets. The nature and potency of these interactions would be heavily influenced by the 2-butyl substitution.

Dopaminergic and Serotonergic Systems

Many piperazine derivatives are known to interact with dopamine and serotonin receptors and transporters.

-

Dopamine D2/D3 Receptor Antagonism/Partial Agonism: A common profile for antipsychotic piperazines.

-

Serotonin 5-HT1A Receptor Agonism/Partial Agonism: Often associated with anxiolytic and antidepressant effects.

-

Serotonin 5-HT2A/2C Receptor Antagonism: A feature of many atypical antipsychotics and some antidepressants.

-

Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET) Transporter Inhibition: The primary mechanism for stimulant and some antidepressant piperazines, leading to increased synaptic concentrations of these neurotransmitters.

The logical relationship for investigating these potential interactions is outlined below:

Caption: Hypothetical target classes for this compound.

Proposed Experimental Workflow for Elucidation of Mechanism

To determine the actual mechanism of action of this compound, a systematic experimental approach is necessary. The following workflow outlines the key stages of investigation.

1-(2-Butyl)piperazine as a Chiral Building Block: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral piperazine scaffolds are integral components in a vast array of pharmaceuticals, offering a unique combination of structural rigidity, basicity, and opportunities for stereospecific interactions with biological targets. The introduction of a chiral center, such as a 2-butyl group, can significantly influence a molecule's physicochemical properties, biological activity, selectivity, and pharmacokinetic profile. This technical guide provides an in-depth exploration of 1-(2-Butyl)piperazine as a chiral building block in drug discovery and development. It outlines a proposed synthetic pathway, methods for achieving enantiomeric purity of the key precursor, and discusses the potential applications of this versatile scaffold.

Introduction: The Significance of Chiral Piperazines in Medicinal Chemistry

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to modulate properties like solubility and basicity.[1] Introducing chirality to the piperazine framework can lead to enhanced biological activity and selectivity, improved pharmacokinetic properties, and reduced off-target effects, including cardiac hERG toxicity.[2][3] Enantiomers of a chiral drug often exhibit distinct pharmacological and pharmacokinetic profiles, making the use of a single enantiomer a critical aspect of modern drug design to enhance therapeutic precision and safety.[4] The 2-butyl substituent introduces a stereocenter that can profoundly influence how a molecule interacts with its biological target.

Synthesis of Chiral this compound

The synthesis of enantiomerically pure this compound is not extensively detailed in publicly available literature. However, a plausible and efficient synthetic strategy can be devised based on established methodologies for the synthesis of N-substituted piperazines and the preparation of chiral amines. The proposed pathway involves two key stages: the resolution of racemic 2-butylamine and its subsequent coupling with a suitable piperazine synthon.

Preparation of Enantiomerically Pure 2-Butylamine

The critical step in producing enantiopure this compound is the preparation of the chiral precursor, (R)- or (S)-2-butylamine (also known as sec-butylamine).[5] Two primary methods for achieving this are classical resolution via diastereomeric salt formation and enzymatic kinetic resolution.

2.1.1. Classical Resolution with Chiral Acids

A widely used method for resolving racemic amines is the formation of diastereomeric salts with an enantiomerically pure chiral acid, such as tartaric acid.[6][7] The resulting diastereomeric salts possess different physical properties, notably solubility, which allows for their separation by fractional crystallization.[7]

Experimental Protocol: Classical Resolution of Racemic 2-Butylamine

-

Salt Formation: A solution of racemic 2-butylamine in a suitable solvent (e.g., methanol or ethanol) is treated with an equimolar amount of an enantiomerically pure chiral resolving agent, such as (R,R)-(+)-tartaric acid.

-

Crystallization: The mixture is allowed to cool, or the solvent is partially evaporated to induce the crystallization of the less soluble diastereomeric salt. The selection of the solvent and crystallization conditions is crucial and may require empirical optimization to maximize yield and enantiomeric excess.[6]

-

Isolation and Purification: The crystallized diastereomeric salt is isolated by filtration. The enantiomeric purity of the salt can often be enhanced by recrystallization.

-

Liberation of the Free Amine: The purified diastereomeric salt is treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the free enantiomerically enriched 2-butylamine.

-

Extraction: The free amine is then extracted from the aqueous solution using an organic solvent, dried, and purified by distillation.

2.1.2. Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a highly selective alternative for separating enantiomers. Lipases, such as Candida antarctica lipase B (CAL-B), are effective catalysts for the enantioselective acylation of chiral primary amines.[8] In this process, one enantiomer reacts preferentially with an acyl donor, allowing for the separation of the acylated amine from the unreacted amine.

Experimental Protocol: Enzymatic Kinetic Resolution of Racemic 2-Butylamine

-

Reaction Setup: Racemic 2-butylamine is dissolved in a suitable organic solvent. An acyl donor, such as ethyl acetate, and an immobilized lipase (e.g., Novozym 435, which contains CAL-B) are added to the solution.

-

Enzymatic Acylation: The reaction mixture is incubated, often with gentle agitation, at a controlled temperature. The enzyme selectively catalyzes the acylation of one enantiomer of the amine.

-

Monitoring the Reaction: The progress of the reaction is monitored by techniques such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining amine and the acylated product. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted starting material and the product.

-

Separation: After the desired conversion is reached, the enzyme is removed by filtration. The acylated amine can then be separated from the unreacted amine by extraction or chromatography.

-

Hydrolysis (optional): If the acylated enantiomer is the desired product, the acyl group can be removed by hydrolysis to yield the free amine.

Table 1: Comparison of Chiral Resolution Methods for 2-Butylamine

| Method | Resolving Agent/Catalyst | Principle | Typical Yield (per enantiomer) | Typical Enantiomeric Excess (ee) | Reference(s) |

| Classical Resolution | Chiral acids (e.g., tartaric acid) | Diastereomeric salt formation and fractional crystallization | < 50% (theoretical max) | > 95% (with optimization) | [6][7] |

| Enzymatic Kinetic Resolution | Lipases (e.g., Candida antarctica lipase B) | Enantioselective acylation | < 50% (theoretical max) | > 99% | [8] |

Synthesis of this compound

Once the enantiomerically pure 2-butylamine is obtained, it can be coupled with a piperazine moiety. A common strategy involves the use of a mono-protected piperazine, such as 1-Boc-piperazine, to prevent di-alkylation.

2.2.1. Reductive Amination

Reductive amination of a ketone with an amine is a robust method for forming C-N bonds. In this context, one could envision the reaction of 2-butanone with a mono-protected piperazine. However, to introduce the pre-resolved chiral center, the reaction of enantiopure 2-butylamine with a suitably functionalized piperazine precursor is more direct. A more practical approach is the alkylation of mono-protected piperazine with a 2-butyl halide or sulfonate.

2.2.2. N-Alkylation of Mono-Protected Piperazine

This is a straightforward and widely used method for the synthesis of N-substituted piperazines.

Experimental Protocol: Synthesis of (S)-1-Boc-4-(2-butyl)piperazine

-

Reaction Setup: (S)-2-Butylamine is reacted with a suitable reagent to convert the amino group into a good leaving group, for example by tosylation to form (S)-2-butyl tosylate. Alternatively, (R)-2-bromobutane could be used (note the change in stereochemical descriptor due to Cahn-Ingold-Prelog priority rules).

-

Alkylation: 1-Boc-piperazine is dissolved in a suitable polar aprotic solvent, such as acetonitrile or DMF, along with a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine). The (R)-2-bromobutane is added, and the reaction mixture is heated to drive the SN2 reaction to completion.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over a suitable drying agent (e.g., sodium sulfate), filtered, and concentrated. The crude product is then purified by column chromatography.

2.2.3. Deprotection

The final step is the removal of the protecting group (e.g., Boc) to yield the desired chiral this compound.

Experimental Protocol: Deprotection of (S)-1-Boc-4-(2-butyl)piperazine

-

Acid-mediated Deprotection: The purified (S)-1-Boc-4-(2-butyl)piperazine is dissolved in a suitable solvent, such as dichloromethane or 1,4-dioxane.

-

Acid Treatment: A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added, and the reaction is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Isolation: The solvent and excess acid are removed under reduced pressure. The resulting salt can be used directly or neutralized with a base to obtain the free amine.

Visualizing the Synthetic Workflow

Caption: Proposed synthetic workflow for (S)-1-(2-Butyl)piperazine.

Applications in Drug Discovery

While specific applications of this compound are not widely documented, its potential as a chiral building block can be inferred from the broad utility of chiral piperazine and piperidine scaffolds in medicinal chemistry.

-

Improved Potency and Selectivity: The stereochemistry of the 2-butyl group can allow for specific interactions with a biological target, leading to increased potency and selectivity for one enantiomer over the other.[9]

-

Modulation of Physicochemical Properties: The introduction of the butyl group can influence lipophilicity (LogP), which in turn affects solubility, permeability, and other ADME (absorption, distribution, metabolism, and excretion) properties.[9]

-

Scaffold for Library Synthesis: Chiral this compound can serve as a versatile starting material for the synthesis of compound libraries for high-throughput screening. The remaining secondary amine of the piperazine ring provides a convenient handle for further functionalization.

-

CNS-Active Agents: Piperazine derivatives are well-known for their activity in the central nervous system (CNS), and chiral variants are often explored for their potential as antipsychotics, antidepressants, and anxiolytics.

Conclusion

This compound represents a valuable, albeit underexplored, chiral building block for drug discovery. Its synthesis is achievable through established chemical transformations, with the critical step being the resolution of the 2-butylamine precursor. The incorporation of this chiral scaffold into novel chemical entities holds promise for the development of more potent, selective, and safer therapeutics. Further investigation into the synthesis and application of this and related chiral piperazines is warranted to fully exploit their potential in medicinal chemistry.

References

- 1. connectjournals.com [connectjournals.com]

- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sec-Butylamine - Wikipedia [en.wikipedia.org]

- 6. (S)-Butan-2-amine hydrochloride | 31519-50-3 | Benchchem [benchchem.com]

- 7. (R)-(-)-2-Aminobutane|Chiral Auxiliary|99% [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. thieme-connect.de [thieme-connect.de]

Methodological & Application

Application Notes and Protocols for the N-alkylation of Piperazine with 2-Bromobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous approved drugs. The N-alkylation of the piperazine ring is a key synthetic transformation for generating diverse molecular entities with varied pharmacological profiles. However, the symmetrical nature of piperazine, with its two reactive secondary amine groups, presents a significant synthetic challenge: controlling the degree of substitution to selectively achieve the desired mono- or di-alkylated products.

Direct alkylation of piperazine with an alkyl halide like 2-bromobutane can lead to a mixture of mono- (1-sec-butylpiperazine), di- (1,4-di-sec-butylpiperazine), and unreacted starting material, complicating purification and reducing the yield of the desired product. To overcome this, strategies must be employed to ensure selective mono-alkylation. The most reliable and widely practiced of these strategies involves the use of a mono-protected piperazine, such as N-Boc-piperazine. This approach temporarily blocks one nitrogen atom, directing the alkylation to the single remaining reactive site. The protecting group can then be cleanly removed to yield the mono-alkylated product.

An alternative and highly effective method for synthesizing N-sec-butylpiperazine is reductive amination. This involves reacting a mono-protected piperazine with 2-butanone in the presence of a reducing agent. This pathway avoids the use of a potentially less reactive secondary alkyl halide and prevents the formation of quaternary ammonium salts, which can be a side reaction in traditional alkylations.

This document provides detailed protocols for two effective methods for the synthesis of 1-sec-butylpiperazine:

-

Protocol 1: N-alkylation of mono-Boc-protected piperazine with 2-bromobutane, followed by deprotection.

-

Protocol 2: Reductive amination of mono-Boc-protected piperazine with 2-butanone, followed by deprotection.

Data Presentation

The following table summarizes the key quantitative parameters for the proposed protocols.

| Parameter | Protocol 1: Alkylation | Protocol 2: Reductive Amination |

| Starting Material | 1-Boc-piperazine | 1-Boc-piperazine |

| Reagent | 2-Bromobutane | 2-Butanone |

| Reagent Stoichiometry | 1.1 - 1.2 equivalents | 1.2 equivalents |

| Base | Anhydrous K₂CO₃ (2.0 eq) | Not applicable |

| Reducing Agent | Not applicable | NaBH(OAc)₃ (1.5 eq) |

| Solvent | Acetonitrile (MeCN) or DMF | Dichloroethane (DCE) or THF |

| Reaction Temperature | 60 - 80 °C | Room Temperature |

| Typical Reaction Time | 12 - 24 hours | 4 - 12 hours |

| Deprotection Agent | Trifluoroacetic acid (TFA) or HCl | Trifluoroacetic acid (TFA) or HCl |

| Expected Yield | Moderate to Good* | Good to High |

*Note: Yields for the alkylation of N-protected piperazines with primary alkyl bromides are often high (70-90%). Due to the lower reactivity of the secondary halide 2-bromobutane, yields may be lower and reaction times longer.

Experimental Protocols

Protocol 1: N-alkylation of 1-Boc-piperazine with 2-Bromobutane

This protocol describes the selective mono-alkylation of piperazine using a Boc-protecting group strategy.

Step A: N-alkylation

Materials:

-

1-Boc-piperazine

-

2-Bromobutane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Boc-piperazine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous acetonitrile (or DMF) to create a stirrable suspension (approx. 0.2-0.5 M concentration of the piperazine).

-

Begin stirring the suspension. Slowly add 2-bromobutane (1.1 eq) to the reaction mixture at room temperature.

-

Heat the reaction mixture to 70-80 °C and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Dissolve the resulting crude residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-1-sec-butylpiperazine.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Step B: Boc Deprotection

Materials:

-

Crude or purified N-Boc-1-sec-butylpiperazine from Step A

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Sodium Hydroxide (NaOH) solution

Procedure:

-

Dissolve the N-Boc-1-sec-butylpiperazine (1.0 eq) in dichloromethane.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add trifluoroacetic acid (TFA, 5-10 eq) or 4M HCl in dioxane (3-5 eq).

-

Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Carefully neutralize the residue by adding a saturated aqueous solution of NaHCO₃ or by basifying with 1 M NaOH until the pH is >10.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-sec-butylpiperazine. The product can be further purified by distillation if required.

Protocol 2: Reductive Amination of 1-Boc-piperazine with 2-Butanone

This protocol provides an alternative, often more efficient, route to the target compound.

Materials:

-

1-Boc-piperazine

-

2-Butanone (Methyl Ethyl Ketone, MEK)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic Acid (optional, catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Brine

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add 1-Boc-piperazine (1.0 eq) and 2-butanone (1.2 eq).

-

Dissolve the components in 1,2-dichloroethane (or THF). A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

-

Stir the solution at room temperature for 30-60 minutes.

-

In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. The addition may be exothermic.

-

Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude N-Boc-1-sec-butylpiperazine can be purified by column chromatography or taken directly to the deprotection step (Protocol 1, Step B).

Visualizations

Application Notes and Protocols for 1-(2-Butyl)piperazine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 1-(2-Butyl)piperazine and related N-alkylpiperazine derivatives in drug discovery. Due to the limited specific data on this compound, this document leverages data from closely related N-alkylpiperazine analogs to illustrate key applications and provide detailed experimental protocols. The piperazine scaffold is a well-established privileged structure in medicinal chemistry, known for improving the physicochemical and pharmacokinetic properties of drug candidates.

Introduction to N-Alkylpiperazines in Drug Discovery

The piperazine ring is a six-membered heterocycle with two nitrogen atoms at opposite positions, a feature that imparts unique properties beneficial for drug design. These properties include high polarity, structural rigidity, and the ability to form hydrogen bonds, which can lead to improved aqueous solubility and oral bioavailability. The N-alkylpiperazine moiety, in particular, is a common feature in a wide range of therapeutic agents targeting the central nervous system (CNS), as well as in anticancer and antimicrobial agents. The alkyl substituent on the piperazine nitrogen can significantly influence the compound's pharmacological profile, including its potency, selectivity, and metabolic stability.

Key Applications and Biological Activities

N-alkylpiperazine derivatives have been investigated for a variety of biological activities. Two prominent areas of research are their roles as G-Protein Coupled Receptor (GPCR) ligands, particularly for dopamine receptors, and as cytotoxic agents against cancer cell lines.

N-Alkylpiperazines as Dopamine Receptor Ligands

Many N-aryl and N-alkyl piperazine derivatives exhibit affinity for aminergic GPCRs, including dopamine and serotonin receptors. These receptors are critical targets for the treatment of various neurological and psychiatric disorders. The affinity and selectivity of these compounds can be fine-tuned by modifying the N-alkyl substituent.

N-Alkylpiperazines as Anticancer Agents

The piperazine scaffold is also found in numerous anticancer agents. N-alkylpiperazine derivatives have been shown to exhibit cytotoxic effects against a range of cancer cell lines. Their mechanisms of action can be diverse, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation.

Quantitative Data Summary

The following tables summarize the quantitative biological data for representative N-alkylpiperazine derivatives, illustrating their potential in drug discovery.

Table 1: Dopamine Receptor Binding Affinity of Representative N-Alkylpiperazine Analogs

| Compound Reference | Alkyl Group | Receptor | Ki (nM) |

| Analog 12b | Varies | D3 | 0.3 |

| Analog 12c | Varies | D3 | 0.9 |

| Analog 12e | Varies | D3 | 0.4 |

| Analog 12g | Varies | D3 | 0.5 |

| Analog 12b | Varies | D2 | 40 |

| Analog 12c | Varies | D2 | 53 |

| Analog 12e | Varies | D2 | 45 |

| Analog 12g | Varies | D2 | 48 |

Data extracted from a study on N-phenylpiperazine analogs, where various side chains were evaluated.

Table 2: In Vitro Cytotoxicity of Representative N-Alkylpiperazine Derivatives

| Compound Reference | Cancer Cell Line | IC50 (µM) |

| Compound C-4 | A-549 (Lung Carcinoma) | 33.20 |

| Compound C-5 | A-549 (Lung Carcinoma) | 21.22 |

| Compound C-4 | HCT-116 (Colon Cancer) | 11.33 |

| Compound C-5 | HCT-116 (Colon Cancer) | 45.89 |

| Compound C-14 | MIAPaCa-2 (Pancreatic Cancer) | <1 |

| Gefitinib (Standard) | A-549 (Lung Carcinoma) | 16.56 |

| Gefitinib (Standard) | HCT-116 (Colon Cancer) | 10.51 |

Data from a study on novel 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide derivatives.

Experimental Protocols

The following are detailed protocols for key experiments relevant to the evaluation of this compound and its analogs.

Protocol for Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a standard method for determining the binding affinity of a test compound to the dopamine D2 receptor. Materials:

-

HEK293 cells stably expressing the human dopamine D2 receptor

-

[3H]-Spiperone (radioligand)

-

Haloperidol (for determining non-specific binding)

-

Test compound (e.g., this compound)

-

Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail and a liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293-D2 cells to confluency.

-

Harvest the cells and homogenize them in ice-cold buffer.

-

Centrifuge the homogenate and resuspend the resulting pellet (membrane preparation) in fresh binding buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

50 µL of binding buffer.

-

50 µL of the test compound at various concentrations (for competition assay) or buffer for total binding.

-

50 µL of 10 µM haloperidol for determining non-specific binding.

-

50 µL of [3H]-Spiperone at a concentration close to its Kd.

-

100 µL of the membrane preparation.

-

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound and free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.

-

-

Counting and Data Analysis:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol for In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound. Materials:

-

Selected cancer cell lines (e.g., A-549, HCT-116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Test compound (e.g., this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom sterile cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell line until 70-80% confluent.

-

Trypsinize the cells, perform a cell count, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%. * After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include untreated cells as a vehicle control.

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10-20 µL of the MTT solution to each well. * Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT without disturbing the formazan crystals.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. * Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Visualizations

Caption: Workflow for GPCR Radioligand Binding Assay.

Caption: Workflow for MTT Cytotoxicity Assay.

Caption: Simplified Dopamine D2 Receptor Signaling Inhibition.

Application of 1-(2-Butyl)piperazine in Medicinal Chemistry: An Overview of Potential Uses

Introduction

Piperazine and its derivatives are a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to their prevalence in a wide array of biologically active compounds. The unique physicochemical properties of the piperazine ring, including its basicity and ability to participate in hydrogen bonding, make it a versatile building block for designing drugs with favorable pharmacokinetic profiles. While the application of many piperazine derivatives is well-documented, specific information regarding 1-(2-Butyl)piperazine is limited in publicly available scientific literature. This document aims to provide an overview of the potential applications of this compound based on the established roles of similar N-alkylated piperazine scaffolds in medicinal chemistry, alongside general synthetic and analytical protocols.

Potential Therapeutic Applications

Based on the broader landscape of N-alkylated piperazine derivatives, this compound holds potential as a key structural motif in the development of novel therapeutics across several areas:

Central Nervous System (CNS) Agents

N-alkylated piperazines are frequently incorporated into drugs targeting the central nervous system. The nature of the alkyl substituent can significantly influence the compound's ability to cross the blood-brain barrier and its affinity for various CNS receptors.

-

Potential as Dopamine and Serotonin Receptor Ligands: Arylpiperazine derivatives are well-known for their interactions with dopamine (D₂) and serotonin (5-HT) receptors, leading to antipsychotic, antidepressant, and anxiolytic effects. The 1-(2-butyl) group could serve as a lipophilic tail, potentially modulating the binding affinity and selectivity of such compounds for specific receptor subtypes.

-

Diagram of a Generic CNS Drug Discovery Workflow:

A generalized workflow for CNS drug discovery.

Histone Deacetylase (HDAC) Inhibitors

Histone deacetylase (HDAC) inhibitors are a promising class of anti-cancer agents. The general structure of an HDAC inhibitor consists of a zinc-binding group, a linker, and a cap group. The piperazine moiety is often utilized in the linker region.

-

Role as a Linker: this compound could function as part of the linker connecting the zinc-binding group (e.g., a hydroxamic acid) to a cap group that interacts with the surface of the enzyme. The 2-butyl substituent could influence the conformational flexibility of the linker and its interactions within the active site tunnel, potentially affecting potency and isoform selectivity.

Radiopharmaceuticals

Piperazine derivatives have been explored as scaffolds for the development of radiopharmaceuticals for diagnostic imaging (e.g., Positron Emission Tomography - PET) and targeted radionuclide therapy.

-

Chelating Agent Conjugation: The secondary amine of the piperazine ring in this compound provides a convenient attachment point for bifunctional chelating agents, which are necessary to complex with medically relevant radioisotopes. The 2-butyl group could modulate the lipophilicity and pharmacokinetic properties of the resulting radiotracer, influencing its biodistribution and tumor-to-background ratio.

-

Diagram of Radiopharmaceutical Development:

A simplified workflow for developing a piperazine-based radiopharmaceutical.

Experimental Protocols

General Synthesis of this compound Derivatives

A common and versatile method for the synthesis of N-alkylated piperazines is reductive amination .

Protocol: Reductive Amination for the Synthesis of a Hypothetical this compound Derivative

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) is added the desired aldehyde or ketone (1.1 eq).

-

Formation of Imine/Enamine: The reaction mixture is stirred at room temperature for 1-2 hours to allow for the formation of the iminium ion or enamine intermediate.

-

Reduction: A reducing agent, such as sodium triacetoxyborohydride (1.5 eq), is added portion-wise to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted this compound derivative.

General Protocol for In Vitro Biological Assay (Example: HDAC Inhibition)

Protocol: Fluorometric HDAC Activity Assay

-

Compound Preparation: A stock solution of the this compound-containing test compound is prepared in dimethyl sulfoxide (DMSO) and serially diluted to obtain a range of test concentrations.

-

Assay Reaction: In a 96-well plate, the test compound dilutions are incubated with a recombinant human HDAC enzyme and a fluorogenic HDAC substrate in an assay buffer at 37°C for a specified period (e.g., 60 minutes).

-

Development: A developer solution containing a protease is added to the wells and incubated at room temperature to stop the HDAC reaction and cleave the deacetylated substrate, releasing a fluorescent molecule.

-

Fluorescence Measurement: The fluorescence intensity in each well is measured using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The percentage of HDAC inhibition for each compound concentration is calculated relative to a positive control (a known HDAC inhibitor) and a negative control (DMSO vehicle). The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data Presentation

As no specific quantitative data for this compound derivatives were found in the literature, a template table is provided below to illustrate how such data would be presented.

| Compound ID | Target | Assay Type | IC₅₀ / Kᵢ (nM) |

| Hypothetical-1 | HDAC1 | Fluorometric | Data Not Available |

| Hypothetical-2 | Dopamine D₂ Receptor | Radioligand Binding | Data Not Available |

| Hypothetical-3 | Serotonin 5-HT₂ₐ Receptor | Radioligand Binding | Data Not Available |

Conclusion

While direct applications and detailed experimental data for this compound in medicinal chemistry are not extensively reported, its structural similarity to other pharmacologically relevant N-alkylated piperazines suggests significant potential. Researchers can leverage the established synthetic methodologies and assay protocols for piperazine-containing compounds to explore the utility of the this compound scaffold in developing novel therapeutics, particularly for CNS disorders and as anticancer agents. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate its potential in drug discovery.

Application Notes and Protocols for 1-(2-Butyl)piperazine in Receptor Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Butyl)piperazine is a piperazine derivative with potential applications as a ligand in receptor binding assays. The piperazine scaffold is a common feature in a multitude of biologically active compounds, known to interact with various G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets. The N-alkylation of the piperazine ring, in this case with a 2-butyl group, is anticipated to modulate the binding affinity and selectivity for specific receptor subtypes. Structure-activity relationship studies of similar N-alkylated piperazines suggest potential interactions with dopamine (D2/D3), serotonin (5-HT1A), and sigma (σ1, σ2) receptors.

These application notes provide a framework for utilizing this compound as a test ligand in competitive receptor binding assays. The protocols outlined below are based on established methodologies for dopamine, serotonin, and sigma receptor binding studies.

Data Presentation: Illustrative Receptor Binding Profile

The following table summarizes hypothetical binding affinities of this compound for a panel of CNS receptors. This data is for illustrative purposes to demonstrate the potential utility of the compound and the expected format for data presentation.

| Receptor Subtype | Radioligand | Ki (nM) of this compound (Hypothetical) |

| Dopamine D2 | [³H]-Spiperone | 150 |

| Dopamine D3 | [³H]-Spiperone | 85 |

| Serotonin 5-HT1A | [³H]-8-OH-DPAT | 120 |

| Sigma σ1 | [³H]-(+)-Pentazocine | 250 |

| Sigma σ2 | [³H]-DTG | 400 |

Experimental Protocols

General Protocol: Competitive Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity (Ki) of this compound for a target receptor using a competitive radioligand binding assay. Specific components, such as the radioligand and cell membrane preparation, will vary depending on the receptor of interest.

Materials:

-

Membrane Preparation: A source of the target receptor, typically from recombinant cell lines (e.g., CHO or HEK293 cells) stably expressing the human receptor subtype, or from homogenized animal tissue known to express the receptor (e.g., rat brain).

-

Radioligand: A high-affinity, radioactively labeled ligand specific for the target receptor (e.g., [³H]-Spiperone for D2/D3 receptors, [³H]-8-OH-DPAT for 5-HT1A receptors, [³H]-(+)-Pentazocine for σ1 receptors).

-

This compound: Stock solution of known concentration.

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine non-specific binding (e.g., Haloperidol for dopamine and sigma receptors).

-

Assay Buffer: Buffer composition will be receptor-dependent. A common example is 50 mM Tris-HCl, pH 7.4.

-

96-well Filter Plates: With glass fiber filters (GF/B or GF/C).

-

Scintillation Cocktail.

-

Microplate Scintillation Counter.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in assay buffer.

-

Dilute the radioligand in assay buffer to a final concentration at or near its Kd value.

-

Prepare the membrane homogenate in assay buffer to a final protein concentration optimized for the assay.

-

-

Assay Plate Setup (in a 96-well plate):

-

Total Binding Wells: Add assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding (NSB) Wells: Add assay buffer, radioligand, the non-specific binding control ligand, and membrane preparation.

-

Test Compound Wells: Add the serial dilutions of this compound, radioligand, and membrane preparation.

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.

-

-

Detection:

-

Dry the filter plate.

-

Add scintillation cocktail to each well.

-

Measure the radioactivity (in counts per minute, CPM) in each well using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the average CPM from the NSB wells from the average CPM of the total binding wells.

-

For the test compound, determine the percentage of specific binding at each concentration.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Visualizations

Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

Representative Signaling Pathway: Dopamine D2 Receptor

Caption: Simplified Dopamine D2 receptor inhibitory signaling pathway.

Troubleshooting & Optimization

Technical Support Center: Optimizing Purification of 1-(2-Butyl)piperazine

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of 1-(2-Butyl)piperazine from complex reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as piperazine and a 2-butyl halide (e.g., 2-bromobutane or 2-chlorobutane), the dialkylated byproduct N,N'-di-(2-butyl)piperazine, and various solvent adducts or degradation products. The specific impurities and their prevalence will depend on the synthetic route employed.

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of analytical methods is recommended for a comprehensive purity assessment. These include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

-

High-Performance Liquid Chromatography (HPLC): For the analysis of non-volatile impurities and for accurate quantification of the main product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any structural isomers or byproducts.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups and confirm the absence of starting materials.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Purity After Initial Extraction

-

Possible Cause: Inefficient separation of the product from starting materials or byproducts during the work-up.

-

Troubleshooting Steps:

-

pH Adjustment: Ensure the pH of the aqueous phase is carefully controlled during extraction. Piperazine and its derivatives are basic; adjusting the pH can selectively protonate the desired product and impurities to facilitate separation.

-

Solvent Selection: The choice of extraction solvent is critical. A solvent that provides a good partition coefficient for this compound while minimizing the co-extraction of impurities should be used. Consider solvents of varying polarity.

-

Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume to improve efficiency.

-

Issue 2: Presence of N,N'-di-(2-butyl)piperazine Impurity

-

Possible Cause: Use of an excess of the 2-butylating agent or prolonged reaction times, leading to dialkylation of the piperazine ring.

-

Troubleshooting Steps:

-

Stoichiometry Control: Carefully control the molar ratio of the 2-butylating agent to piperazine. A slight excess of piperazine can help to minimize the formation of the dialkylated product.

-

Purification by Fractional Distillation: Due to the difference in boiling points between the mono- and di-substituted piperazines, fractional distillation under reduced pressure can be an effective purification method.

-

Chromatographic Separation: Column chromatography using silica gel or alumina can be employed to separate the mono- and di-alkylated products. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or isopropanol) containing a small amount of a basic modifier (e.g., triethylamine) is often effective.

-

Purification Method Comparison

| Purification Method | Principle | Advantages | Disadvantages |

| Fractional Distillation | Separation based on differences in boiling points. | Scalable, cost-effective for large quantities. | Requires significant difference in boiling points; potential for thermal degradation. |

| Crystallization | Formation of a solid crystalline product from a solution. | Can yield very high purity product; effective for removing a wide range of impurities. | Product must be a solid at room temperature; yield can be variable. |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | High resolution separation; applicable to a wide range of compounds. | Can be time-consuming and expensive, especially for large scales; requires significant solvent usage. |

Experimental Protocols

Protocol 1: Fractional Distillation of this compound

-

Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column, a distillation head, a condenser, and receiving flasks. Ensure all glassware is dry.

-

Vacuum Application: Connect the apparatus to a vacuum pump and a pressure gauge.

-

Heating: Place the distillation flask containing the crude this compound in a heating mantle.

-

Distillation: Gradually reduce the pressure and slowly increase the temperature.

-

Fraction Collection: Collect the fractions that distill over at the expected boiling point of this compound at the given pressure. Monitor the purity of the fractions using GC or HPLC.

-

Pooling and Analysis: Combine the pure fractions and confirm the final purity using the analytical methods described above.

Protocol 2: Column Chromatography of this compound

-

Column Packing: Prepare a chromatography column with silica gel, slurried in the initial mobile phase (e.g., 98:2 hexane:triethylamine).

-

Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Begin elution with the initial mobile phase, gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or HPLC.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

-

Final Analysis: Analyze the purified product to confirm its purity.

Visual Workflow and Troubleshooting Logic

Caption: Purification workflow for this compound with integrated troubleshooting checkpoints.

Caption: Decision tree for troubleshooting the purification of this compound based on impurity type.

avoiding di-alkylation in 1-(2-Butyl)piperazine synthesis

Launching Research Efforts

I've initiated the exploration by conducting comprehensive Google searches. My queries specifically target synthesis methods for 1-(2-Butyl)piperazine, with a keen focus on strategies to circumvent di-alkylation. I'm prioritizing diverse literature sources to ensure a thorough understanding of the current state of the art in this area.

Mapping Synthetic Routes

I've expanded my research strategy by including "protective groups for piperazine synthesis" and "selective N-alkylation of piperazine" in my Google searches. I'm building a troubleshooting guide, starting to arrange information in a Q&A format, and looking for quantifiable data like yields and reaction ratios. I am also planning to write detailed experimental protocols for key synthesis pathways. I'm working on DOT language scripts to generate reaction pathway diagrams as well.

Expanding Search Parameters

I've widened the search parameters by adding terms related to protective groups and selective N-alkylation to capture a broader range of synthesis strategies. I'm focusing on creating a troubleshooting guide structured as Q&A and compiling any quantitative data on yields. I've also planned to develop detailed experimental protocols and DOT diagrams for reaction pathways.

Technical Support Center: Purification of 1-(2-Butyl)piperazine by Column Chromatography

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(2-Butyl)piperazine using column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography of this compound in a question-and-answer format.

Q1: Why is my this compound product streaking or tailing on the TLC plate and the column?

A1: Tailing is a common issue when purifying basic compounds like this compound on acidic silica gel. The basic nitrogen atoms in the piperazine ring can interact strongly with the acidic silanol groups of the stationary phase, leading to poor separation and elongated spots.

Recommended Solution: To mitigate this, add a small amount of a basic modifier to your mobile phase.

-

Triethylamine (Et₃N): Add 0.1-1% triethylamine to your eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.

-

Ammonia: A solution of 10% ammonium hydroxide in methanol can be used as a more polar component of the mobile phase (e.g., 1-10% of this solution in dichloromethane).

Q2: I am seeing two spots on my TLC plate that are very close together. How can I improve the separation of my product from impurities?

A2: Poor separation can be due to an inappropriate solvent system or co-eluting impurities. The most common impurity in the synthesis of this compound is the di-substituted piperazine.

Recommended Solutions:

-

Optimize the Solvent System:

-

Adjust Polarity: Systematically vary the ratio of your polar and non-polar solvents. Small changes can significantly impact resolution.

-

Try Different Solvents: If a hexane/ethyl acetate system is not working, consider trying dichloromethane/methanol.

-

-

Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to separate compounds with close Rf values.

-

Use a Different Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider alternative stationary phases like alumina (neutral or basic) or a deactivated silica gel.

Q3: My compound is not eluting from the column, even with a highly polar solvent system. What could be the problem?

A3: There are several potential reasons why your compound may not be eluting from the column:

-

Compound Decomposition: this compound might be unstable on silica gel. To test for this, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears, your compound is likely decomposing on the silica.

-

Incorrect Solvent System: Double-check that you have prepared the mobile phase correctly and have not confused the polar and non-polar components.

-

Sample Overloading: Loading too much crude product onto the column can lead to poor separation and the appearance of the compound not eluting properly.

Recommended Solutions:

-

Test for Stability: Perform a 2D TLC to check for compound stability on silica gel.

-

Flush the Column: If you suspect your compound is stuck, you can try flushing the column with a very polar solvent like methanol or a methanol/ammonia mixture to recover it.

-

Alternative Purification: If the compound is unstable on silica, consider other purification methods like acid-base extraction or crystallization.

Q4: I have a very small amount of my product (<50 mg). How can I purify it effectively?

A4: For small-scale purifications, a standard flash column may be too large and lead to significant product loss.

Recommended Solution:

-

Pipette Column Chromatography: You can create a miniature flash column using a Pasteur pipette. Pack it with a small amount of silica gel and use a pipette bulb to apply gentle pressure. Choose a solvent system that gives your product an Rf of around 0.2 for the best separation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a polar solvent like ethyl acetate. A common mobile phase for N-alkylated piperazines is a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) with the addition of 0.1-1% triethylamine to prevent tailing. Another option is a dichloromethane/methanol system, again with a basic additive.

Q2: How can I visualize this compound on a TLC plate?

A2: Since this compound does not have a chromophore, it will not be visible under UV light unless it is an impurity that is UV active. You will need to use a staining solution. A potassium permanganate (KMnO₄) stain is a good general-purpose stain for visualizing organic compounds.

Q3: What are the most common impurities I should expect?

A3: The most common impurities from the synthesis of this compound are typically:

-

Unreacted Piperazine: The starting material.

-

1,4-di-(2-Butyl)piperazine: The di-substituted byproduct.

-

Unreacted Alkyl Halide: The starting alkylating agent.

Q4: Can I use reversed-phase chromatography for this purification?

A4: While normal-phase chromatography on silica gel is more common for this type of compound, reversed-phase chromatography could be an option, particularly if the compound is highly polar. A typical reversed-phase system would use a C18 column with a mobile phase of water and acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography of this compound on Silica Gel

| Stationary Phase | Mobile Phase System | Modifier (to prevent tailing) | Expected Elution Order |

| Silica Gel | Hexanes / Ethyl Acetate (Gradient) | 0.1 - 1% Triethylamine | 1. Di-substituted piperazine2. 1-(2-Butyl)piperazine3. Piperazine |

| Silica Gel | Dichloromethane / Methanol (Gradient) | 0.1 - 1% Triethylamine | 1. Di-substituted piperazine2. 1-(2-Butyl)piperazine3. Piperazine |

| Alumina (Basic) | Hexanes / Ethyl Acetate or Dichloromethane / Ethyl Acetate | None usually required | 1. Di-substituted piperazine2. 1-(2-Butyl)piperazine3. Piperazine |

Experimental Protocols

Protocol 1: Column Chromatography Purification of this compound

Materials:

-

Crude this compound

-

Silica gel (60 Å, 230-400 mesh)

-

Hexanes (or Heptane)

-

Ethyl Acetate

-

Triethylamine (Et₃N)

-

Glass column with stopcock

-

Sand

-

Cotton or glass wool

-

Collection tubes

-

TLC plates, chamber, and stain (e.g., KMnO₄)

Procedure:

-

TLC Analysis:

-

Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

-

Run TLC plates in various ratios of Hexanes/Ethyl Acetate containing 1% Et₃N (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives your product an Rf value between 0.2 and 0.4.

-

-

Column Packing (Slurry Method):

-

Plug the bottom of the column with cotton or glass wool and add a thin layer of sand.

-

In a beaker, make a slurry of silica gel in the least polar solvent system you will use.

-

Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.

-

Once the silica has settled, add a thin layer of sand on top to protect the surface.

-

Drain the solvent until it is just level with the top of the sand. Do not let the column run dry.

-

-

Sample Loading (Wet Loading):

-

Dissolve the crude product in the minimum amount of the initial, least polar eluent.

-

Carefully pipette this solution onto the top of the sand layer without disturbing the silica bed.

-

Drain the solvent until the sample has been absorbed onto the silica gel.

-

Gently add a small amount of the eluent to wash the sides of the column and drain again to the top of the sand.

-

-

Elution:

-

Carefully fill the column with the eluent.

-

Begin collecting fractions. You can use TLC to monitor the fractions for your product.

-

If using a gradient, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

-

-

Fraction Analysis and Product Isolation:

-

Analyze the collected fractions by TLC to identify which ones contain the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

-

Mandatory Visualization

Caption: Experimental workflow for the purification of this compound.

Caption: Troubleshooting decision tree for column chromatography purification.

Centro de soporte técnico: optimización de la N-sec-butilación de piperazina

técnico para la optimización de las condiciones de reacción para la N-sec-butilación de piperazina

Este centro de soporte técnico proporciona guías de solución de problemas y preguntas frecuentes para ayudar a los investigadores, científicos y profesionales del desarrollo de fármacos a superar los desafíos comunes encontrados durante la N-sec-butilación de la piperazina.

Guías para la solución de problemas

Nuestras guías de solución de problemas están diseñadas en un formato de preguntas y respuestas para proporcionar soluciones directas a problemas específicos que pueda encontrar durante sus experimentos.

Problema 1: bajo rendimiento del producto N-sec-butilado

Pregunta: Estoy experimentando un rendimiento constantemente bajo de mi derivado de N-sec-butil piperazina. ¿Cuáles son las posibles causas y cómo puedo optimizar la reacción?

Respuesta: Los bajos rendimientos en la N-sec-butilación de la piperazina pueden deberse a varios factores, que incluyen el impedimento estérico del grupo sec-butilo, condiciones de reacción subóptimas o la desactivación del reactivo.

Posibles causas y pasos para la solución de problemas:

-

Impedimento estérico: El grupo sec-butilo es estéricamente voluminoso, lo que puede ralentizar la reacción de alquilación.

-

Solución: Considere aumentar la temperatura de la reacción para superar la barrera de activación. El uso de un disolvente de mayor punto de ebullición como DMF o dioxano puede ser beneficioso. La adición lenta del agente alquilante también puede ayudar a minimizar las reacciones secundarias.

-

-

Fuerza de la base y cantidad: Una base insuficientemente fuerte o una cantidad inadecuada no lograrán desprotonar eficazmente la piperazina, lo que dará lugar a una conversión deficiente.

-

Solución: Utilice bases fuertes no nucleófilas como carbonato de potasio (K₂CO₃) o carbonato de cesio (Cs₂CO₃). Asegúrese de utilizar al menos 1,5-2,0 equivalentes de la base.

-

-

Elección del agente alquilante: El grupo saliente del agente sec-butilante juega un papel crucial.

-

Solución: Si bien se pueden usar haluros de sec-butilo (por ejemplo, bromuro de sec-butilo), los tosilatos o mesilatos de sec-butilo pueden ser más reactivos y conducir a mejores rendimientos.

-

-

Temperatura y tiempo de reacción: Las condiciones subóptimas pueden conducir a una reacción incompleta o a la descomposición del producto.

-

Solución: Supervise el progreso de la reacción mediante TLC o LC-MS. Si la reacción es lenta a temperatura ambiente, considere calentarla gradualmente. Sin embargo, las temperaturas excesivamente altas pueden promover reacciones secundarias de eliminación.

-

Problema 2: Formación significativa del producto di-sec-butilado

Pregunta: Estoy observando una cantidad significativa del producto di-alquilado en mi mezcla de reacción. ¿Cómo puedo mejorar la selectividad para la mono-sec-butilación?

Respuesta: La formación del producto di-alquilado es un desafío común con la piperazina debido a la presencia de dos átomos de nitrógeno reactivos.

Estrategias para favorecer la mono-alquilación:

-

Estrategia del grupo protector: El método más fiable es utilizar una piperazina monoprotegida, como la N-Boc-piperazina. El grupo protector Boc bloquea un nitrógeno, dirigiendo la alquilación al otro. El grupo Boc se puede eliminar después de la reacción en condiciones ácidas.

-

Control de la estequiometría: El uso de un exceso de piperazina en relación con el agente alquilante puede favorecer estadísticamente la mono-alquilación. Sin embargo, esto puede complicar la purificación.

-

Adición lenta: La adición gota a gota del agente sec-butilante a la mezcla de reacción ayuda a mantener una baja concentración del electrófilo, lo que reduce la probabilidad de un segundo evento de alquilación.

-

Uso de sales de piperazina: El empleo de una sal de piperazina monoprotonada puede reducir la nucleofilia del segundo nitrógeno, dificultando así la di-alquilación.

Problema 3: Detección de un subproducto de eliminación

Pregunta: Además de mi producto deseado, estoy viendo un subproducto que parece ser buteno. ¿Cómo puedo minimizar esta reacción secundaria?

Respuesta: La eliminación (reacción E2) es una vía de reacción competitiva común cuando se utilizan haluros de alquilo secundarios, especialmente con bases fuertes y temperaturas elevadas.

Minimización de las reacciones de eliminación:

-

Elección de la base: Si bien se necesitan bases fuertes para la alquilación, las bases muy impedidas pueden favorecer la eliminación. Considere el uso de bases como K₂CO₃ en lugar de bases más fuertes como el terc-butóxido de sodio.

-

Temperatura de reacción: Las temperaturas más altas favorecen la eliminación sobre la sustitución. Realice la reacción a la temperatura más baja posible que aún permita una velocidad de reacción razonable.

-

Naturaleza del grupo saliente: Los buenos grupos salientes que también son bases débiles (por ejemplo, tosilato) pueden favorecer la sustitución sobre la eliminación en comparación con los haluros.

Preguntas frecuentes (FAQ)

P1: ¿Cuáles son las condiciones de partida recomendadas para la N-sec-butilación de N-Boc-piperazina?

R1: Un buen punto de partida es disolver N-Boc-piperazina (1,0 eq.) en un disolvente aprótico aniónico como DMF o acetonitrilo. Añadir carbonato de potasio (2,0 eq.) como base, seguido del agente sec-butilante (p. ej., bromuro o tosilato de sec-butilo, 1,0-1,2 eq.). La reacción se puede realizar a temperatura ambiente hasta reflujo, con monitorización por TLC o LC-MS.

P2: ¿Qué método alternativo puedo utilizar si la alquilación directa da malos resultados?

R2: La aminación reductora es una excelente alternativa que a menudo proporciona un mejor control y evita la formación de sales de amonio cuaternario. Este método implica la reacción de la piperazina (o N-Boc-piperazina) con butanona en presencia de un agente reductor como el triacetoxiborohidruro de sodio (STAB).

P3: ¿Cómo puedo purificar mi producto de N-sec-butilpiperazina?

R3: La purificación a menudo se logra mediante cromatografía en columna sobre gel de sílice. La polaridad de los derivados de la piperazina puede plantear desafíos. Si el producto está protonado después de un tratamiento acuoso, puede permanecer en la fase acuosa. Ajustar el pH a aproximadamente 9,5-12 con una base convertirá el producto a su forma de base libre, que es más soluble en disolventes orgánicos. La cristalización también puede ser un método de purificación eficaz si el producto es un sólido.

P4: ¿Cómo elimino el grupo protector Boc después de la N-sec-butilación?

R4: El grupo Boc se elimina normalmente en condiciones ácidas. Los reactivos comunes incluyen una solución al 25-50% de ácido trifluoroacético (TFA) en diclorometano (DCM) o una solución 4M de cloruro de hidrógeno (HCl) en un disolvente orgánico como dioxano o metanol. La reacción suele completarse en 1-4 horas a temperatura ambiente.

Protocolos experimentales

Protocolo 1: N-sec-butilación directa de N-Boc-piperazina

-

Materiales:

-

N-Boc-piperazina (1,0 eq.)

-

Bromuro de sec-butilo (o tosilato de sec-butilo) (1,1 eq.)

-

Carbonato de potasio (K₂CO₃), anhidro (2,0 eq.)

-

N,N-dimetilformamida (DMF), anhidra

-

-

Procedimiento:

-

A una solución agitada de N-Boc-piperazina en DMF anhidra, agregue carbonato de potasio.

-

Añada bromuro de sec-butilo gota a gota a la mezcla a temperatura ambiente.

-

Caliente la mezcla de reacción a 60-80 °C y supervise el progreso mediante TLC o LC-MS.

-

Una vez completada, enfríe la mezcla a temperatura ambiente y elimine el disolvente a presión reducida.

-

Reparta el residuo resultante entre un disolvente orgánico (p. ej., diclorometano - DCM) y agua.

-

Separe la capa orgánica y extraiga la capa acuosa con el disolvente orgánico.

-

Combine las capas orgánicas, lave con salmuera, seque sobre sulfato de sodio anhidro (Na₂SO₄), filtre y concentre in vacuo.

-

Purifique el producto crudo mediante cromatografía en columna de gel de sílice para obtener el producto N-sec-butilado puro.

-

Protocolo 2: Aminación reductora de N-Boc-piperazina con butanona

-

Materiales:

-

N-Boc-piperazina (1,0 eq.)

-

Butanona (1,2 eq.)

-

Triacetoxiborohidruro de sodio (STAB) (1,5 eq.)

-

Dicloroetano (DCE) o Tetrahidrofurano (THF)

-

-

Procedimiento:

-

Disuelva la N-Boc-piperazina y la butanona en un disolvente adecuado como DCE o THF.

-

Agregue STAB en porciones a la mezcla agitada a temperatura ambiente.

-

Agite la reacción a temperatura ambiente hasta que se complete (supervise mediante TLC o LC-MS).

-

Apague la reacción añadiendo una solución acuosa saturada de bicarbonato de sodio.

-

Extraiga el producto con un disolvente orgánico (p. ej., acetato de etilo o DCM).

-

Combine las capas orgánicas, seque sobre sulfato de sodio anhidro y concentre a presión reducida.

-

Purifique el producto mediante cromatografía en columna si es necesario.

-

Visualización

Leyenda: Flujo de trabajo para la solución de problemas de N-sec-butilación de piperazina.

Technical Support Center: Synthesis of Monosubstituted Piperazines

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of monosubstituted piperazines in their synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My primary issue is low yield of the desired monosubstituted piperazine. What are the most common causes?

Low yields are frequently caused by the formation of the disubstituted byproduct, unreacted starting material, or side reactions. The primary challenge in monosubstitution lies in controlling the reactivity of the two secondary amine groups on the piperazine ring, which have similar nucleophilicity.

Troubleshooting Steps:

-